

Spectroscopic data for dipropyl carbonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl carbonate*

Cat. No.: *B009098*

[Get Quote](#)

Spectroscopic Data of Dipropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **dipropyl carbonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **dipropyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.04	Triplet (t)	6.7	4H	O-CH ₂ -CH ₂ -CH ₃
1.67	Sextet	7.0	4H	O-CH ₂ -CH ₂ -CH ₃
0.94	Triplet (t)	7.4	6H	O-CH ₂ -CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
155.3	Quaternary	C=O
68.8	Methylene	O-CH ₂ -CH ₂ -CH ₃
22.5	Methylene	O-CH ₂ -CH ₂ -CH ₃
10.2	Methyl	O-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2970	Strong	C-H stretch (alkane)
2939	Strong	C-H stretch (alkane)
2880	Strong	C-H stretch (alkane)
1742	Very Strong	C=O stretch (carbonate)
1468	Medium	C-H bend (alkane)
1263	Very Strong	C-O stretch (ester)
989	Strong	O-C-O stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$
27	55	$[\text{C}_2\text{H}_3]^+$
29	45	$[\text{CH}_3\text{CH}_2]^+$
41	40	$[\text{C}_3\text{H}_5]^+$
76	35	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{OCO}]^+$
103	15	$[\text{M} - \text{C}_3\text{H}_7]^+$
146	5	$[\text{M}]^+$ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition

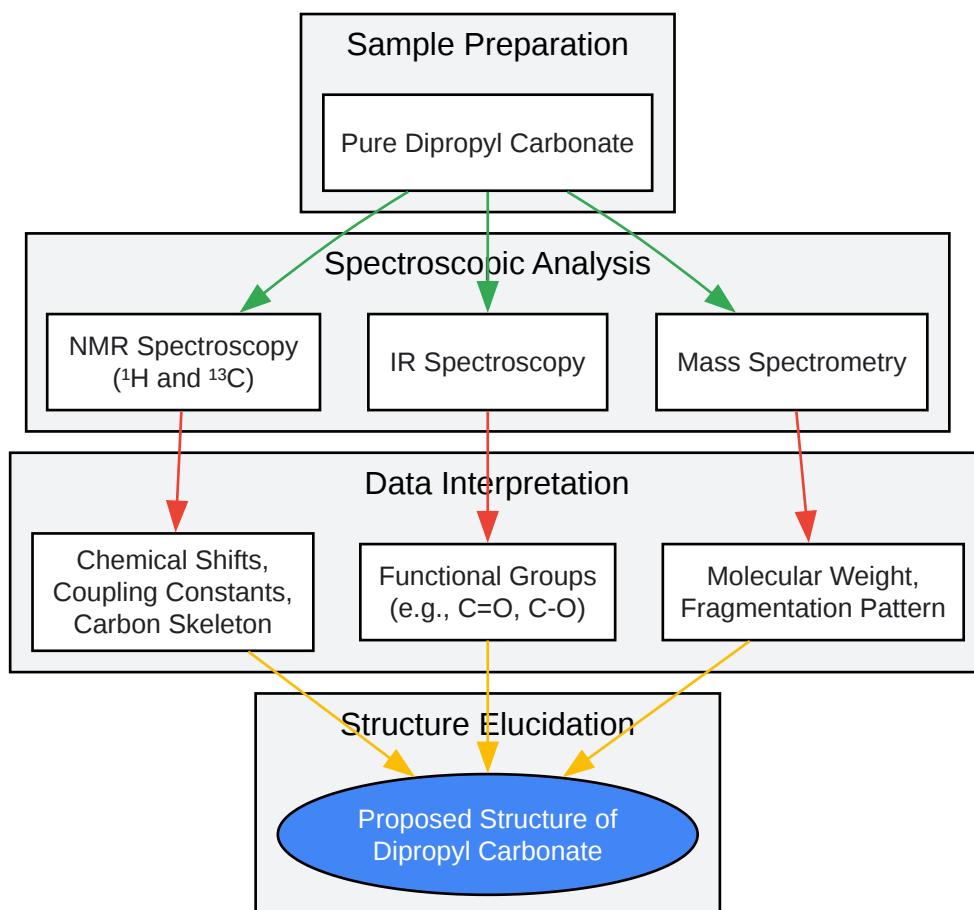
A sample of **dipropyl carbonate** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

The NMR spectra are acquired on a 500 MHz spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat Liquid

A drop of neat **dipropyl carbonate** is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. A dilute solution of **dipropyl carbonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The **dipropyl carbonate** is separated from the solvent and introduced into the mass spectrometer's ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **dipropyl carbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic data for dipropyl carbonate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com